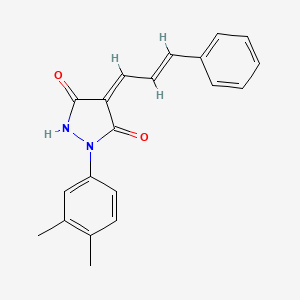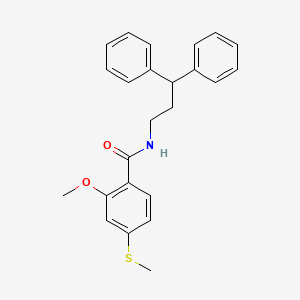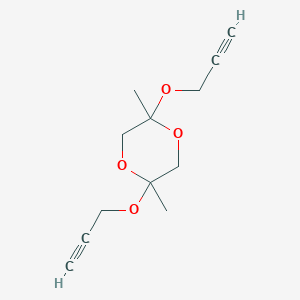![molecular formula C17H16N2O4 B5214518 3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)
3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as HPPD. It is a pyrrolidinedione derivative that has been extensively studied for its potential use in scientific research. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of tyrosine and other catecholamines.
Mécanisme D'action
HPPD inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase by binding to the active site of the enzyme. This prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, which is a key step in the biosynthesis of tyrosine and other catecholamines. As a result, the levels of tyrosine and catecholamines are reduced, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
HPPD has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of tyrosine and other catecholamines in various tissues, including the brain. This has been associated with a range of effects, such as changes in neurotransmitter levels, alterations in gene expression, and changes in behavior.
Avantages Et Limitations Des Expériences En Laboratoire
HPPD has several advantages for use in lab experiments. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which makes it a useful tool for investigating the role of tyrosine and other catecholamines in various physiological and pathological processes. However, there are also some limitations to its use. HPPD is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that its effects may be transient.
Orientations Futures
There are several future directions for research on HPPD. One area of interest is the role of HPPD in the regulation of dopamine levels in the brain. Dopamine is a key neurotransmitter that is involved in a range of physiological and pathological processes, and HPPD has been shown to affect dopamine levels in various tissues. Another area of interest is the development of more potent and selective inhibitors of 4-hydroxyphenylpyruvate dioxygenase, which could have therapeutic potential for a range of disorders. Finally, there is also interest in the development of new methods for administering HPPD, such as nanoparticle-based delivery systems, which could improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis method of HPPD involves the reaction of 4-hydroxybenzene-1,2-diamine with 4-methoxyphenylacetic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of HPPD is typically in the range of 50-60%.
Applications De Recherche Scientifique
HPPD has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of tyrosine and other catecholamines. HPPD has been used in studies investigating the role of tyrosine and catecholamines in various physiological and pathological processes, such as Parkinson's disease, depression, and schizophrenia.
Propriétés
IUPAC Name |
3-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-14-8-4-12(5-9-14)19-16(21)10-15(17(19)22)18-11-2-6-13(20)7-3-11/h2-9,15,18,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNSKHDATVMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)

![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)

![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)
